molecular formula C7H3Cl3O2 B1293367 2,3,4-Trichlorobenzoic acid CAS No. 50-75-9

2,3,4-Trichlorobenzoic acid

Cat. No.: B1293367
CAS No.: 50-75-9
M. Wt: 225.5 g/mol
InChI Key: ALLSOOQIDPLIER-UHFFFAOYSA-N
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Description

2,3,4-Trichlorobenzoic acid is a useful research compound. Its molecular formula is C7H3Cl3O2 and its molecular weight is 225.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Tetranuclear Complexes Synthesis : A study by Zhang and Zheng (2016) focused on synthesizing novel 3d–4f tetranuclear complexes using 2,3,5-trichlorobenzoic acid. These complexes were investigated for their structural properties and magnetic interactions, contributing to the understanding of coordination chemistry and material science (Zhang & Zheng, 2016).

Antimicrobial and Anti-Inflammatory Activities

  • Bioactive Compounds Development : Karegoudar et al. (2008) explored the creation of compounds from 2,3,5-trichlorobenzoic acid for potential antimicrobial and anti-inflammatory applications. This research highlights the role of trichlorobenzoic acid derivatives in pharmaceutical sciences (Karegoudar et al., 2008).

Environmental Impact Studies

  • Sorption Studies in Environmental Science : Ololade et al. (2014) investigated the sorption behavior of 2,4,6-trichlorobenzoic acid under different environmental conditions. Their findings contribute to the understanding of how soil components influence the behavior of chlorobenzoic acids in the environment, which is crucial for environmental pollution studies (Ololade et al., 2014).

Chemical Reaction Mechanisms

  • Investigation of Reaction Pathways : Research by Baggi et al. (2008) on the degradation properties of chlorobenzoates, including 2,3,5-trichlorobenzoate, provides insights into the reaction mechanisms in environmental chemistry. This study is significant for understanding the biodegradation of persistent organic pollutants (Baggi et al., 2008).

Plant Growth and Phytohormone Research

  • Agricultural and Horticultural Applications : Veldstra (2010) and Fan et al. (2011) have explored the use of various chlorobenzoic acids, including trichlorobenzoic acid, in plant growth regulation and phytohormone analysis. These studies enhance the understanding of the role of these compounds in plant development and agricultural practices (Veldstra, 2010); (Fan et al., 2011).

Catalytic Processes

  • Catalysis in Organic Synthesis : Maki, Ishihara, and Yamamoto (2006) utilized derivatives of chlorobenzoic acid, including 2,3,4-trichlorobenzoic acid, in catalytic processes for amide condensation. This application is significant in synthetic organic chemistry (Maki, Ishihara, & Yamamoto, 2006).

Thermodynamic Studies

  • Understanding Thermodynamic Properties : The thermodynamic properties of chlorobenzoic acids, including studies by Emel’yanenko et al. (2005) and Chirico et al. (2017), provide valuable data for chemical engineering and material sciences. These studies contribute to the understanding of the physical and chemical properties of chlorobenzoic acids (Emel’yanenko et al., 2005); (Chirico et al., 2017).

Environmental Remediation

  • Pollution Control and Water Treatment : Studies focused on the removal of chlorophenoxyacetic acids from water sources, like the work by EvyAliceAbigail et al. (2017), are crucial in environmental remediation and wastewater treatment. This research contributes to the development of effective methods for detoxifying water bodies from hazardous chemicals (EvyAliceAbigail et al., 2017).

Safety and Hazards

2,3,4-Trichlorobenzoic acid is associated with several safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

2,3,4-Trichlorobenzoic acid is primarily used as a post-emergence herbicide . It targets a variety of annual and perennial broad-leaved weeds

Pharmacokinetics

It is known that this compound is highly soluble in water and most organic solvents , suggesting that it could be readily absorbed and distributed in the environment

Result of Action

The primary result of the action of this compound is the death of targeted weeds This is achieved through the disruption of normal cellular processes, potentially leading to cell death

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility in water and organic solvents suggests that it could be readily distributed in the environment, potentially affecting non-target organisms . Furthermore, this compound is considered volatile , which could influence its stability and efficacy

Biochemical Analysis

Biochemical Properties

2,3,4-Trichlorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of herbicidal activity. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of certain enzymes involved in the synthesis of essential amino acids in plants, thereby acting as an effective herbicide. The interactions between this compound and these enzymes are primarily inhibitory, leading to a disruption in normal biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In plant cells, this compound disrupts the synthesis of essential amino acids, leading to impaired growth and development. Additionally, it can affect cell signaling pathways by altering the expression of specific genes involved in stress responses and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with key biomolecules. It inhibits the activity of enzymes involved in amino acid synthesis by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition leads to a cascade of effects, including changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause adverse effects such as liver damage and disruptions in metabolic processes. These toxic effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the detoxification and degradation of xenobiotic compounds. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the metabolism of chlorinated aromatic compounds. These interactions can lead to changes in metabolic flux and the accumulation of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often localized in specific compartments such as the cytoplasm and chloroplasts, where it can exert its inhibitory effects on enzyme activity. The localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles .

Properties

IUPAC Name

2,3,4-trichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLSOOQIDPLIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075331
Record name 2,3,4-Trichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-75-9
Record name 2,3,4-Trichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,4-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide (45.42 g, 1.090 mol) was dissolved in water (220 ml), and while cooling with ice, bromine (16.85 ml, 0.327 mol) was dripped therein over a period of 5 minutes. After stirring the reaction solution at 0° C. for 15 minutes, a dioxane (220 ml) solution of 2′,3′,4′-trichloroacetophenone (24.40 g, 0.109 mol) was dripped therein at 0° C. over a period of 30 minutes. After stirring at room temperature for 14 hours, water (350 ml) was added and then washed with dichloromethane (350 ml). The aqueous layer obtained was gradually made acidic with concentrated hydrochloric acid while cooling with ice and the resulting crystals were filtered out. After washing the filtered-out crystals with water, the water was removed by azeotropic distillation with toluene. 22.33 g (91%) of the title compound was thereby obtained as a pale yellow powder.
Quantity
45.42 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
16.85 mL
Type
reactant
Reaction Step Two
Quantity
24.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Five
Quantity
220 mL
Type
solvent
Reaction Step Six
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions an "ortho-directing effect" observed when certain derivatives of 2,4-dichloro- and 2,3,4-trichlorobenzoic acid react with potassium ethanethiolate. Could you elaborate on this effect and its significance in the context of this study?

A1: The study [] demonstrates a unique reactivity pattern for primary and secondary amides of 2,4-dichloro- and this compound. When reacted with potassium ethanethiolate in DMF, the nucleophilic aromatic substitution occurs preferentially at the ortho position relative to the amide group. This "ortho-directing effect" suggests that the amide functionality plays a crucial role in directing the incoming ethanethiolate nucleophile. This selectivity is significant because it showcases an unusual influence of the amide group on the reactivity of the aromatic ring, particularly in the presence of multiple chlorine substituents. This finding could be valuable for designing synthetic strategies targeting specific isomers in similar systems. Interestingly, this ortho-directing effect was not observed with tertiary amides, highlighting the importance of the amide N-H group in this phenomenon.

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